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Compound of Interest

Compound Name: 6-Fluoro-1,3-benzoxazol-2-amine

Cat. No.: B598465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-
Fluoro-1,3-benzoxazol-2-amine, a crucial heterocyclic compound in medicinal chemistry. Due

to the limited availability of direct experimental spectra in public databases, this document

presents predicted data based on established spectroscopic principles and data from

analogous structures. It also includes detailed experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling

researchers to characterize this compound effectively.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 6-Fluoro-1,3-benzoxazol-2-
amine. These predictions are derived from the analysis of the parent compound, 2-

aminobenzoxazole, and the known substituent effects of a fluorine atom on the benzene ring.

¹H NMR (Proton NMR) Spectroscopy
Solvent: DMSO-d₆

Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.7 dd 1H H-4

~ 7.2 - 7.4 m 1H H-5

~ 7.0 - 7.2 dd 1H H-7

~ 7.9 (broad s) s 2H -NH₂

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing

nature of the fluorine atom and the electron-donating amino group. The exact coupling

constants (J values) would provide further structural confirmation.

¹³C NMR (Carbon NMR) Spectroscopy
Solvent: DMSO-d₆

Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~ 160 - 165 (d) C-6 (C-F)

~ 155 - 160 C-2

~ 145 - 150 C-7a

~ 140 - 145 C-3a

~ 110 - 115 (d) C-5 or C-7

~ 105 - 110 (d) C-5 or C-7

~ 95 - 100 (d) C-4

Note: Carbon signals for the fluorine-bearing carbon (C-6) and adjacent carbons will appear as

doublets due to C-F coupling.

IR (Infrared) Spectroscopy
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Sample Preparation: KBr pellet

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretch (asymmetric &

symmetric)

~ 1640 Medium C=N stretch

~ 1600 Medium N-H bend (scissoring)

~ 1500, 1450 Medium-Strong Aromatic C=C stretch

~ 1250 Strong C-F stretch

~ 1200 Strong Asymmetric C-O-C stretch

~ 1050 Medium Symmetric C-O-C stretch

MS (Mass Spectrometry)
Ionization Method: Electrospray Ionization (ESI)

m/z Interpretation

~ 153.04 [M+H]⁺ (protonated molecule)

~ 125.03 [M+H - CO]⁺

~ 98.02 Further fragmentation

Note: The exact mass is a critical parameter for confirming the elemental composition.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 6-Fluoro-1,3-
benzoxazol-2-amine.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of the purified solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (depending on sample concentration).

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: 0 to 200 ppm

IR Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):
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Grind a small amount (~1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at

a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 - 4.5 kV

Nebulizer Gas (N₂): ~1-2 Bar
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Drying Gas (N₂): 8-10 L/min

Drying Gas Temperature: 180-220 °C

Mass Range: m/z 50 - 500

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of a

novel chemical compound like 6-Fluoro-1,3-benzoxazol-2-amine.
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General workflow for spectral characterization.

This guide provides a foundational framework for researchers working with 6-Fluoro-1,3-
benzoxazol-2-amine. The predicted data and detailed protocols will aid in the successful

characterization and future development of this important chemical entity.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 6-Fluoro-1,3-
benzoxazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b598465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

